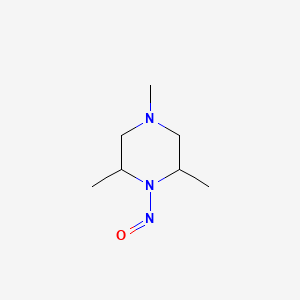

2,4,6-Trimethyl-1-nitrosopiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4,6-Trimethyl-1-nitrosopiperazine is a useful research compound. Its molecular formula is C7H15N3O and its molecular weight is 157.217. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Carcinogenicity Studies

One of the primary applications of 2,4,6-trimethyl-1-nitrosopiperazine is in the study of carcinogenicity. Research has demonstrated its role as a potent carcinogen in laboratory animals. For example, studies involving rats and hamsters have shown robust tumor responses when exposed to this compound. The tumor incidence data collected from these studies have been instrumental in deriving toxicological parameters such as the TD50 (the dose at which 50% of the population exhibits tumor formation) .

Table 1: Summary of Carcinogenic Studies

| Study Type | Animal Model | Dose (mg/kg/day) | Tumor Type | Incidence (%) |

|---|---|---|---|---|

| Lifetime Exposure | Rats | 0.3 | Esophageal Tumors | 80 |

| Lifetime Exposure | Hamsters | 1.5 | Various Tumors | 87 |

Regulatory Implications

The compound is also significant in regulatory contexts, particularly concerning safety limits for nitrosamines in pharmaceuticals. Regulatory bodies have established acceptable intake limits based on the carcinogenic potential of compounds like this compound. For instance, the European Medicines Agency (EMA) has set a tentative acceptable intake limit of 178 ng/day for total nitrosamines based on risk assessments that include this compound .

Applications in Pharmaceutical Development

In pharmaceutical development, understanding the properties and risks associated with nitrosamines is crucial for ensuring drug safety. This compound serves as a reference point for evaluating similar compounds and assessing their potential risks during drug formulation. Its structure-activity relationship (SAR) studies help predict the carcinogenic potential of new drug candidates .

Case Studies

Several case studies highlight the implications of nitrosamine contamination in drugs:

-

Case Study: Valsartan Contamination

In a notable incident involving valsartan medications, the presence of nitrosamines like this compound raised concerns about cancer risk among users. Epidemiological studies suggested no overall increased risk for cancer; however, specific monitoring and regulatory actions were initiated to mitigate risks associated with nitrosamine impurities . -

Case Study: Nitroso-Sitagliptin

The assessment of nitroso-sitagliptin involved deriving limits based on analogs such as this compound. Initial limits were revised as more data became available regarding the compound's toxicity and reactivity .

Propriétés

Numéro CAS |

16642-58-3 |

|---|---|

Formule moléculaire |

C7H15N3O |

Poids moléculaire |

157.217 |

Nom IUPAC |

2,4,6-trimethyl-1-nitrosopiperazine |

InChI |

InChI=1S/C7H15N3O/c1-6-4-9(3)5-7(2)10(6)8-11/h6-7H,4-5H2,1-3H3 |

Clé InChI |

AUNRQGMBZOEZRO-UHFFFAOYSA-N |

SMILES |

CC1CN(CC(N1N=O)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.